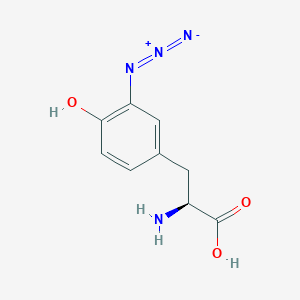

3-Azido-L-tyrosine

Descripción general

Descripción

3-Azido-L-tyrosine is a compound with the molecular formula C9H10N4O3 . It is a photoactivatable probe that has been studied for its capacity to inhibit the incorporation of tyrosine into tubulin, which is catalyzed by tubulin:tyrosine ligase .

Synthesis Analysis

3-Azido-L-tyrosine can be synthesized using DNA enzymes (deoxyribozymes) that introduce azide functional groups at tyrosine residues in peptide substrates . Another method involves engineering yeast tyrosyl-tRNA synthetase for the incorporation of 3-azido-L-tyrosine into proteins .

Molecular Structure Analysis

The molecular structure of 3-Azido-L-tyrosine consists of 9 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 222.20 g/mol . The InChIKey of the compound is VGCRDUSYLLNJSS-LURJTMIESA-N .

Chemical Reactions Analysis

3-Azido-L-tyrosine has been found to reversibly inhibit tubulin:tyrosine ligase without illumination. Upon illumination, it irreversibly photoinactivates the enzyme .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azido-L-tyrosine include a molecular weight of 222.20 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The compound has a topological polar surface area of 97.9 Ų .

Aplicaciones Científicas De Investigación

Therapeutic Peptides

3-Azido-L-tyrosine is used in the development of therapeutic peptides, acting as a building block that can be modified for various treatments. It’s particularly promising due to its ability to engage in bio-orthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes .

Protein Chemistry

In protein chemistry, 3-Azido-L-tyrosine is valuable for its reactive azido group, which can participate in Staudinger–Bertozzi ligation and copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for precise modifications of proteins .

Enzyme Immobilisation

This compound is also used in enzyme immobilization, where enzymes are attached to solid supports without losing their activity. It enables bio-orthogonal functionalization with high yields and efficiency .

Photoinhibition Studies

3-Azido-L-tyrosine serves as a photoinhibitor of enzymes like tubulin:tyrosine ligase, providing insights into enzyme mechanisms and potential therapeutic targets .

Protein Modification

It’s used for selective protein modification, enhancing the chemoselectivity of reactions and potentially improving the affinity of antibodies in therapeutic contexts .

Bioconjugation Techniques

The compound finds application in bioconjugation techniques, where it helps in attaching biomolecules to one another or to solid supports, which is crucial for diagnostic and therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of 3-Azido-L-tyrosine is the enzyme tubulin:tyrosine ligase (TTLase) . This enzyme plays a crucial role in the posttranslational modification of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

3-Azido-L-tyrosine acts as a photoinhibitor of TTLase . Without illumination, it reversibly inhibits the enzyme. Upon illumination, it irreversibly photoinactivates the enzyme . This photoinactivation can be prevented by reversibly blocking essential thiol groups with pCMB during illumination .

Biochemical Pathways

The action of 3-Azido-L-tyrosine affects the tyrosination pathway . In this pathway, the α-subunit of brain tubulin is reversibly tyrosinated at its carboxy-terminus due to the presence of TTLase . The physiological role of this modification remains unknown .

Pharmacokinetics

It’s known that the incorporation efficiency of 3-azido-l-tyrosine is improved when increasing the concentration .

Result of Action

The result of 3-Azido-L-tyrosine’s action is the inhibition of the incorporation of tyrosine into tubulin catalyzed by TTLase . This inhibition disrupts the normal function of the enzyme, affecting the posttranslational modification of tubulin .

Action Environment

The action of 3-Azido-L-tyrosine is influenced by environmental factors such as light and the presence of other chemical agents. For instance, its inhibitory effect on TTLase is reversible in the absence of light but becomes irreversible upon illumination . Additionally, the presence of pCMB, a chemical that can block essential thiol groups, can protect TTLase against photoinactivation by 3-Azido-L-tyrosine .

Direcciones Futuras

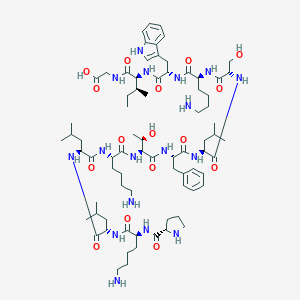

The use of 3-Azido-L-tyrosine and other azido compounds in therapeutic peptides is a promising area of research. Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRDUSYLLNJSS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926543 | |

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-L-tyrosine | |

CAS RN |

129960-90-3 | |

| Record name | 3-Azidotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Azidotyrosine is an unnatural amino acid that can be incorporated into proteins at specific locations. [, , , ] This allows researchers to introduce a bioorthogonal handle, the azide group, which can be further modified using click chemistry. [, , ] This site-selective modification enables various applications like attaching probes, cross-linkers, or other molecules to study protein function, interactions, and structure. [, , ]

A: The incorporation of 3-Azidotyrosine into proteins relies on engineered or orthogonal tyrosyl-tRNA synthetase (TyrRS) and tRNA pairs. [, , ] These engineered pairs specifically recognize 3-Azidotyrosine and facilitate its incorporation at sites encoded by an amber stop codon (UAG) within the target gene. [, ]

A: 3-Azidotyrosine contains an azide group that undergoes highly specific copper-catalyzed or copper-free click chemistry reactions with alkyne or strained alkene containing molecules. [, ] This reaction is highly efficient and allows for the site-specific attachment of various probes, such as biotin, or other molecules to the protein of interest. [, ]

A: Yes, 3-Azidotyrosine has been successfully incorporated into proteins like calmodulin (CaM) to study protein-protein interactions. [, ] Researchers were able to identify novel CaM-binding proteins from mouse brain cell lysate using 3-Azidotyrosine incorporated at a specific site in CaM and subsequent capture using click chemistry. []

A: Research has shown that 3-Azidotyrosine can be incorporated into Bombyx mori silk fibers. [] This incorporation led to enhanced mechanical strength and altered solubility without significantly affecting the fiber's crystalline structure, suggesting potential applications in improving silk-based materials. []

A: 3-Azidotyrosine has a molecular formula of C9H10N4O3 and a molecular weight of 222.20 g/mol. Specific spectroscopic data for this compound can be found in the chemical literature. []

A: One challenge in using 3-Azidotyrosine is ensuring the efficient and specific incorporation into the target protein. [] Studies have shown that optimizing the expression system, including the choice of host cell, is crucial to achieve high yields of the desired modified protein. []

A: Future research could explore the use of 3-Azidotyrosine in developing novel biomaterials with tailored properties. [] Further optimization of expression systems and exploration of new click chemistry reactions could expand the application of 3-Azidotyrosine in protein engineering and chemical biology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)